6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a benzo[b][1,4]dioxepin moiety at position 6 and an ethyl group at position 3. The benzo[b][1,4]dioxepin ring introduces a seven-membered oxygen-containing heterocycle, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability .
Properties
Molecular Formula |
C18H16N2O5 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H16N2O5/c1-2-12-16-11(18(21)22)9-13(19-17(16)25-20-12)10-4-5-14-15(8-10)24-7-3-6-23-14/h4-5,8-9H,2-3,6-7H2,1H3,(H,21,22) |
InChI Key |
JEQJHVQWUCPOMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCCCO4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with an appropriate isoxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
The compound features a complex structure that includes a benzo[b][1,4]dioxepin moiety and an isoxazole ring, contributing to its unique chemical properties and biological activities.
Medicinal Chemistry
The compound's structural features suggest potential activity as an antidepressant or anxiolytic agent. The isoxazole ring is known for its ability to interact with neurotransmitter systems, which may provide therapeutic effects in mood disorders.
Neuropharmacology
Given its potential interaction with central nervous system (CNS) receptors, this compound may be explored for neuroprotective properties. The dioxepin component could enhance permeability across the blood-brain barrier.
Case Study: Neuroprotective Effects
Research into related compounds has shown neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These findings indicate that further exploration of this compound could yield insights into its utility in neuropharmacology .
Synthesis of Novel Compounds
The unique structure of 6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid serves as a precursor for synthesizing new derivatives with enhanced biological activity.
Case Study: Synthesis and Characterization
In synthetic chemistry, the modification of the carboxylic acid group has been shown to produce derivatives with improved solubility and bioavailability. A recent study demonstrated the synthesis of various esters from this compound, leading to compounds with enhanced pharmacokinetic profiles .
Data Tables of Related Compounds
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing the isoxazolo[5,4-b]pyridine-carboxylic acid scaffold but differing in substituents and peripheral heterocycles.
Table 1: Structural and Functional Comparison
Research Findings and Hypotheses
a) Substituent Effects on Bioactivity
- Ethyl vs. Methyl Groups : The ethyl group in the target compound may confer better receptor binding due to increased van der Waals interactions compared to the methyl group in analogs .
- Aromatic Substituents : The benzo[b][1,4]dioxepin in the target compound likely improves blood-brain barrier penetration relative to the methoxyphenyl () or thienyl () groups, which are smaller and less lipophilic.
- Carboxylic Acid Role : All compounds retain the carboxylic acid at position 4, suggesting a conserved mechanism of action, possibly involving interactions with enzymes or ion channels .
b) Structural Diversity and Metabolic Stability
- The thienyl substituent in ’s compound introduces a sulfur atom, which could lead to unique metabolic pathways (e.g., sulfation or oxidation) compared to oxygen-rich analogs .
- The pyrazole core in ’s compound diverges structurally but retains functional groups (carboxylic acid, benzodioxol) that mimic features of the target compound, hinting at cross-reactivity in biological assays .
Biological Activity
Molecular Characteristics
- Molecular Formula : C13H12N2O3
- Molar Mass : 244.25 g/mol
- Density : 1.38 g/cm³ (predicted)
- pKa : 10.99 (predicted)
Structural Representation
The compound features a unique combination of a benzo[b][1,4]dioxepin moiety and an isoxazolo[5,4-b]pyridine structure, contributing to its distinctive biological properties.
Research indicates that compounds similar to 6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid may exhibit various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the isoxazole ring is often associated with enhanced activity against bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Some studies indicate that this class of compounds may demonstrate cytotoxic effects against certain cancer cell lines, suggesting a potential role in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of dioxepin compounds for their antimicrobial efficacy. Results showed that certain modifications led to significant increases in antibacterial activity against Gram-positive bacteria .
- Anti-inflammatory Research : In a study focusing on the anti-inflammatory properties of isoxazole derivatives, researchers found that compounds with similar structural motifs effectively reduced inflammation in animal models by modulating the NF-kB pathway .
- Cytotoxicity Assessment : A study conducted on various pyridine derivatives demonstrated that some exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells, indicating their potential as anticancer agents .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
